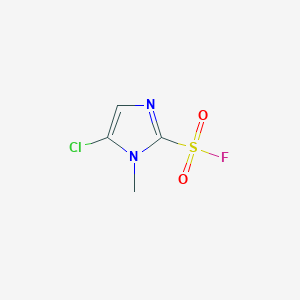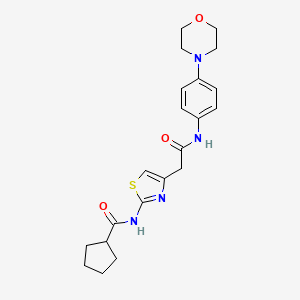![molecular formula C12H12Cl2 B2501243 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287312-11-0](/img/structure/B2501243.png)
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them interesting for various applications in chemistry and drug design. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug molecules .
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound. Additionally, a radical exchange process has been developed for the installation of the bicyclo[1.1.1]pentane unit onto other chemical entities .
Analyse Des Réactions Chimiques
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical reactions. Common reagents used in these reactions include halogenating agents and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo substitution reactions to introduce different functional groups onto the bicyclo[1.1.1]pentane scaffold .
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for phenyl rings, which can improve the pharmacokinetic properties of drug molecules . This compound is also used in the development of new materials and as a building block for more complex chemical entities .
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane scaffold allows it to interact with biological targets in a manner similar to phenyl rings. This interaction can lead to improved binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives and phenyl ring-containing compounds. Similar compounds include other bicyclo[1.1.1]pentane derivatives that have different substituents on the scaffold. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFHQNFWOMZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,4-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}butanamide](/img/structure/B2501160.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)


![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2501173.png)
![Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2501175.png)
![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)




